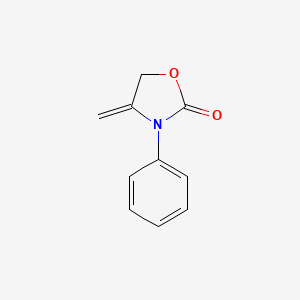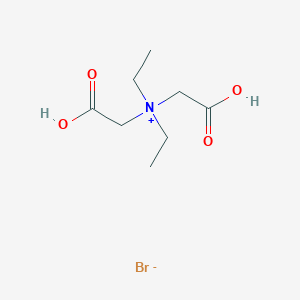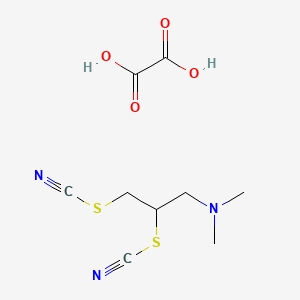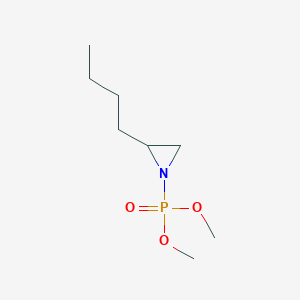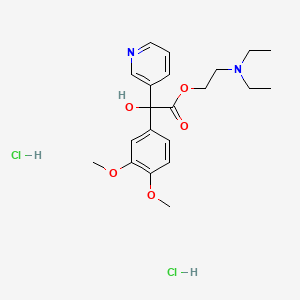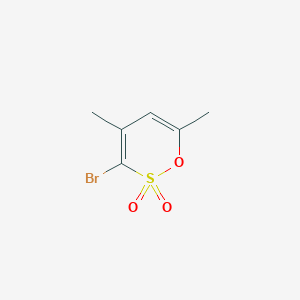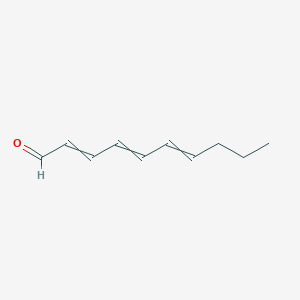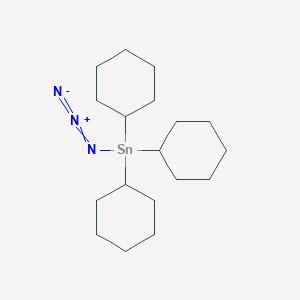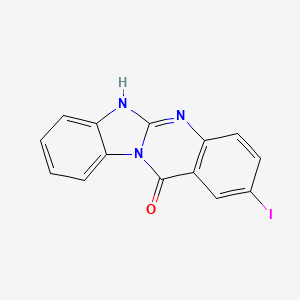
2',4'-Dinitro-2-iodoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dinitro-2-iodoacetanilide is an organic compound with the molecular formula C8H6IN3O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and an iodine atom at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitro-2-iodoacetanilide typically involves the nitration of 2-iodoacetanilide. The process begins with the iodination of acetanilide to form 2-iodoacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2’ and 4’ positions of the phenyl ring.
Industrial Production Methods
Industrial production of 2’,4’-Dinitro-2-iodoacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dinitro-2-iodoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major products are 2’,4’-diamino-2-iodoacetanilide.
Oxidation: Products vary based on the oxidizing agent and conditions.
Applications De Recherche Scientifique
2’,4’-Dinitro-2-iodoacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,4’-Dinitro-2-iodoacetanilide involves its interaction with molecular targets, primarily through its nitro and iodine substituents. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups can undergo reduction to form reactive intermediates, while the iodine atom can be involved in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dinitroacetanilide: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-Iodoacetanilide: Lacks the nitro groups, resulting in different chemical properties and reactivity.
4’-Iodoacetanilide: Similar structure but with the iodine atom at the 4’ position instead of the 2 position.
Uniqueness
2’,4’-Dinitro-2-iodoacetanilide is unique due to the presence of both nitro and iodine substituents, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
23605-48-3 |
|---|---|
Formule moléculaire |
C8H6IN3O5 |
Poids moléculaire |
351.05 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6IN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
Clé InChI |
GKXMFAZWFRGLAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
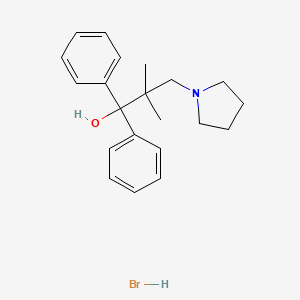
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
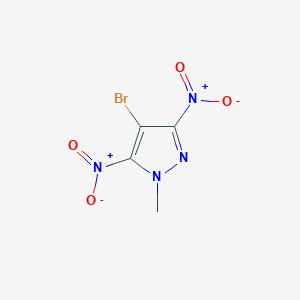
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
